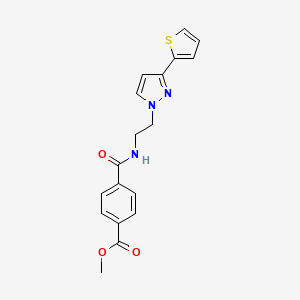
4-((2-(3-(チオフェン-2-イル)-1H-ピラゾール-1-イル)エチル)カルバモイル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that finds relevance in various fields of science and industry due to its unique structural features. This compound features a pyrazole ring attached to a thiophene group and further linked to a benzoate ester, making it an interesting subject for chemical and pharmacological studies.
科学的研究の応用
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: : It can serve as a probe or inhibitor in enzymatic studies due to its interaction with specific biological targets.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific pathways involved in diseases.
Industry: : Utilized in material science for the development of new materials with desirable properties.
作用機序
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of pharmacological properties . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple reaction steps:
Pyrazole Formation: : The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 3-(thiophen-2-yl)hydrazine with ethyl acetoacetate under acidic or basic conditions.
Carbamoylation: : Next, the pyrazole compound undergoes carbamoylation. This involves the reaction of the pyrazole with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the carbamoyl derivative.
Benzoate Ester Formation: : The final step involves esterification. This carbamoyl derivative is then reacted with methyl 4-carboxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: : It can undergo oxidation reactions at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced at the pyrazole ring to form hydropyrazole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions of the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Substitution reactions might involve reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Hydropyrazoles.
Substitution: : Halogenated or alkylated derivatives.
類似化合物との比較
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can be compared with other compounds like:
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: : Lacks the thiophene ring, leading to different chemical and biological properties.
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)carbamoyl)benzoate: : The presence of a methyl group instead of an ethyl group results in variations in reactivity and application.
4-((2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoic acid: : The absence of the methyl ester group alters its solubility and reactivity.
Each of these compounds showcases distinct features that can be advantageous or limiting depending on the intended application.
Hope this gives you a comprehensive view of methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate!
特性
IUPAC Name |
methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDUBCEJVULGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
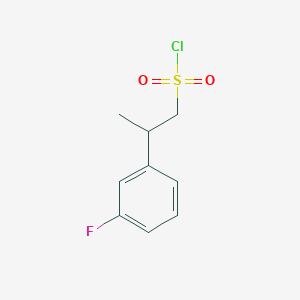
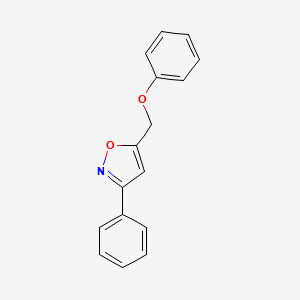
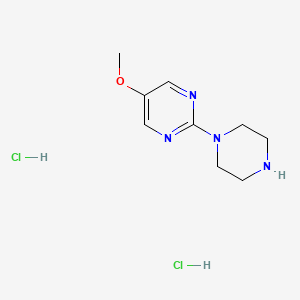
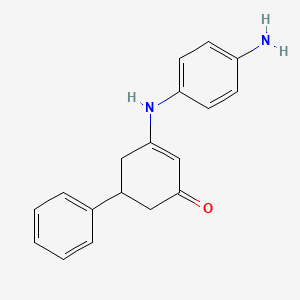
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
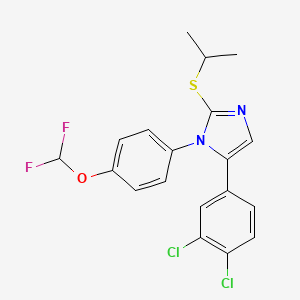
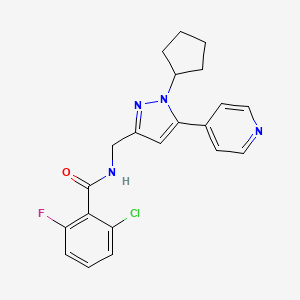
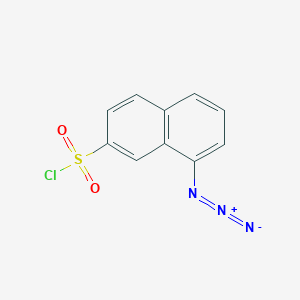
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)
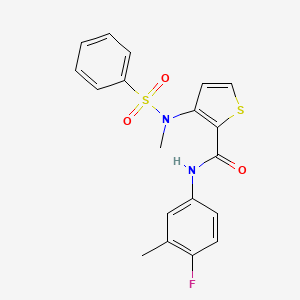
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406190.png)
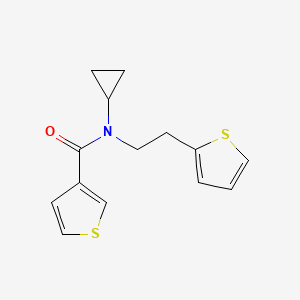
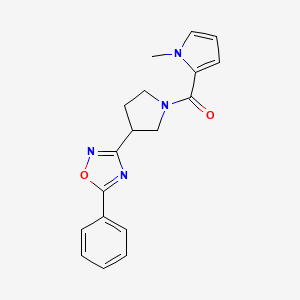
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
